molecular formula C22H26N2O6 B13367755 Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate CAS No. 954238-56-3

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate

Cat. No.: B13367755
CAS No.: 954238-56-3
M. Wt: 414.5 g/mol
InChI Key: VAFPZUFCFHKHSH-UHFFFAOYSA-N
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Description

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is a complex organic compound that belongs to the class of terephthalate derivatives It is characterized by the presence of an adamantyl group, a formylamino group, and a terephthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. One common approach is the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate. Subsequently, the adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst. The formylamino group is then added via a formylation reaction using formamide and a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The terephthalate ester moiety can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A simpler analog without the adamantyl and formylamino groups.

    Dimethyl 2-aminoterephthalate: Lacks the adamantyl group but contains an amino group.

    Dimethyl 2-(bromobenzoyl)amino)terephthalate: Contains a bromobenzoyl group instead of the adamantyl group.

Uniqueness

Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

CAS No.

954238-56-3

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

dimethyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H26N2O6/c1-29-19(26)14-3-4-17(20(27)30-2)18(10-14)24-21(28)22(23-11-25)15-6-12-5-13(8-15)9-16(22)7-12/h3-4,10-13,15-16H,5-9H2,1-2H3,(H,23,25)(H,24,28)

InChI Key

VAFPZUFCFHKHSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

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